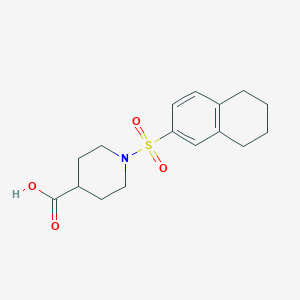
1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine-4-carboxylic acid often involves the preparation of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides to explore structure-affinity and activity relationships for specific receptors. These syntheses include targeting substituents in specific positions of the aryl linked to the piperazine ring, revealing key roles on receptor affinity and intrinsic activity (Leopoldo et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various spectroscopic techniques and X-ray diffraction studies, with single crystals revealing specific conformation and intermolecular interactions. For instance, studies on related compounds have shown that the piperidine ring adopts a chair conformation, and the geometry around certain atoms is distorted tetrahedral, highlighting both inter and intramolecular hydrogen bonds of specific types (Karthik et al., 2021).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, including Michael condensation with methylene active compounds targeting the synthesis of O-heterocyclic hybrid systems. Such reactions reveal new synthetic approaches to forming hybrid chromene and xanthene systems, potentially increasing the bioavailability of these compounds (Kanevskaya et al., 2022).
Physical Properties Analysis
The physical properties of these compounds, including thermal and optical properties, have been explored. Thermal analyses reveal stability in specific temperature ranges, and optical studies highlight the potential use in various applications. For example, thermal gravimetric analysis has shown that certain structures are stable across a wide temperature range, offering insights into their physical stability and degradation pathways (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity to receptors, have been examined through binding assays and structure-activity relationship studies. For instance, analogues of σ receptor ligands have been designed with reduced lipophilicity for potential therapeutic and diagnostic applications, showing significant receptor affinities and selectivity (Abate et al., 2011).
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those structurally similar to the specified compound, are known to inhibit microbial biocatalysts at concentrations lower than desired yields. This inhibition impacts microbes like Escherichia coli and Saccharomyces cerevisiae, commonly used in fermentative production processes. Understanding these effects is crucial for developing robust microbial strains for industrial applications, indicating the significance of carboxylic acids in biotechnological research (Jarboe et al., 2013).
CNS Acting Drugs
Research has identified various functional chemical groups, including piperidine and carboxylic acid moieties, as potential leads for synthesizing novel CNS acting drugs. These compounds may offer therapeutic benefits for CNS disorders, showcasing the importance of specific chemical structures in medicinal chemistry (Saganuwan, 2017).
Synthesis of Biologically Active Compounds
The synthesis of compounds like 1-indanones, which possess a range of biological activities, demonstrates the utility of carboxylic acid derivatives in drug development. These activities include antiviral, anti-inflammatory, and anticancer properties, highlighting the role of carboxylic acids in synthesizing compounds with significant therapeutic potential (Turek et al., 2017).
Novel Antineoplastic Agents
The development of novel antineoplastic agents utilizing piperidine derivatives underscores the potential of these compounds in cancer treatment. Some molecules in this class exhibit cytotoxic properties, potentially more potent than existing anticancer drugs. Their modes of action include apoptosis induction and modulation of drug resistance, emphasizing the promise of piperidine derivatives in oncology (Hossain et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-16(19)13-7-9-17(10-8-13)22(20,21)15-6-5-12-3-1-2-4-14(12)11-15/h5-6,11,13H,1-4,7-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCFXJKCRFRSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine-4-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

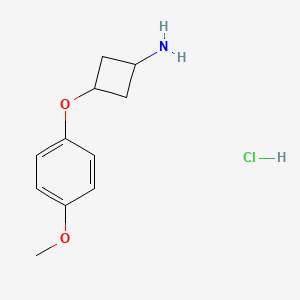
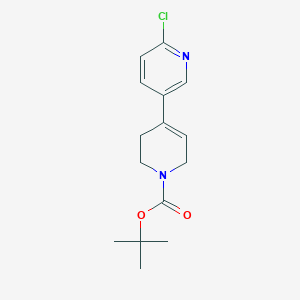


![N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide](/img/structure/B2495083.png)
![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)
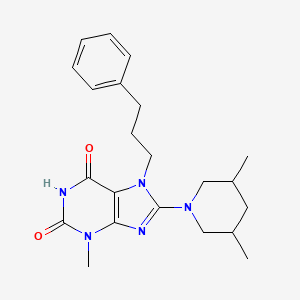
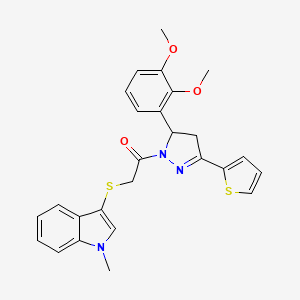
![[1-(4-Bromo-3-methylphenyl)-5-methyltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2495089.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2495090.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495094.png)
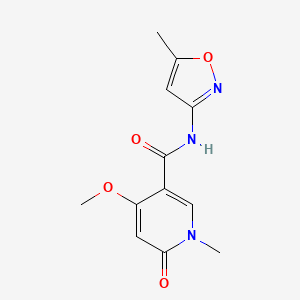
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2495097.png)